1-Bromo-2-methoxycyclopropane
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Overview
Description
1-Bromo-2-methoxycyclopropane is an organic compound with the molecular formula C4H7BrO. It is a cyclopropane derivative where a bromine atom and a methoxy group are attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 1-Bromo-2-methoxycyclopropane typically involves the reaction of 1-methoxy-1-trimethylsiloxycyclopropane with phosphorus tribromide in the presence of pyridine. The reaction proceeds under mild conditions, and the product is obtained through distillation and purification steps . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Bromo-2-methoxycyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methoxycyclopropanol.
Reduction Reactions: The compound can be reduced to 2-methoxycyclopropane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert the methoxy group to a carbonyl group, forming 1-bromo-2-oxocyclopropane.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-methoxycyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may utilize this compound.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-methoxycyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions are facilitated by the strained nature of the cyclopropane ring, which makes the compound more reactive compared to other alkanes .
Comparison with Similar Compounds
1-Bromo-2-methoxycyclopropane can be compared with other cyclopropane derivatives, such as:
1-Bromo-2-ethoxycyclopropane: Similar in structure but with an ethoxy group instead of a methoxy group.
1-Bromo-2-hydroxycyclopropane: Contains a hydroxyl group instead of a methoxy group.
1-Bromo-2-methylcyclopropane: Has a methyl group instead of a methoxy group.
Properties
IUPAC Name |
1-bromo-2-methoxycyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-6-4-2-3(4)5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBYSMUZLRWJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824226-89-2 |
Source
|
Record name | 1-bromo-2-methoxycyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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